molecular formula C11H13NO2S2 B3146091 Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate CAS No. 588695-58-3

Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate

Cat. No.: B3146091
CAS No.: 588695-58-3
M. Wt: 255.4 g/mol
InChI Key: JTQFJGGAHHWOFV-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate (CAS 588695-58-3) is a high-value chemical building block exclusively for research applications. This compound features a reactive isothiocyanato group (-N=C=S) anchored on a multi-substituted thiophene core, making it a versatile precursor in organic synthesis and medicinal chemistry. It is particularly valuable for the construction of complex heterocyclic systems, including thienopyrimidine derivatives, which are a important class of compounds in the search for new biologically active molecules . The molecular framework of this compound is related to classic structures obtained via the Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, which are then frequently functionalized into isothiocyanates for further heterocyclic elaboration . The compound is supplied as a dry powder with a molecular formula of C 11 H 13 NO 2 S 2 and a molecular weight of 255.36 g/mol . For storage and stability, it is recommended to be kept at -4°C for shorter periods (1-2 weeks) and at -20°C for longer-term storage (1-2 years) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly not for human or veterinary applications. Researchers can request a specific quote based on the available amount .

Properties

IUPAC Name

ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S2/c1-4-8-7(3)16-10(12-6-15)9(8)11(13)14-5-2/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQFJGGAHHWOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)N=C=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101176966
Record name Ethyl 4-ethyl-2-isothiocyanato-5-methyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588695-58-3
Record name Ethyl 4-ethyl-2-isothiocyanato-5-methyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588695-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-ethyl-2-isothiocyanato-5-methyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate typically involves the following steps:

  • Starting Material: The synthesis begins with 4-ethyl-5-methylthiophene-3-carboxylate as the starting material.

  • Isolation of Intermediate: The intermediate compound is isolated through a series of reactions, including halogenation and subsequent substitution reactions.

  • Formation of Isothiocyanate: The isothiocyanate group is introduced through a reaction with thiocyanate ions under specific conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: Substitution reactions can occur at different positions on the thiophene ring, leading to a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted thiophene derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have biological activity and can be used in proteomics research.

  • Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The isothiocyanate group, in particular, is known for its ability to react with nucleophiles, leading to the formation of thioureas and other derivatives. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiophene Derivatives

Substituent-Driven Reactivity and Physicochemical Properties

The compound’s reactivity and properties are influenced by its substituents. Key analogs and their differences are summarized below:

Compound Name Substituents (Thiophene Ring Positions) Key Functional Groups Reactivity Profile
Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate 2: -N=C=S; 4: -C₂H₅; 5: -CH₃; 3: -COOEt Isothiocyanato, ethyl, methyl, ester High electrophilicity at -N=C=S; ester hydrolysis
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate 2: -NH₂; 4: -CH₃; 5: -C₆H₅; 3: -COOEt Amino, methyl, phenyl, ester Nucleophilic amino group; reduced electrophilicity
5-Methyl-6-phenyl-2-thioxo-tetrahydro-thieno[2,3-d]pyrimidine-4-one 2: -S; fused pyrimidine ring Thioxo, phenyl, pyrimidine Hydrogen-bonding via thioxo; planar aromaticity

Key Observations :

  • The isothiocyanato group in the target compound enhances electrophilicity compared to amino or thioxo groups in analogs, enabling reactions with amines or thiols .
  • Ester groups at position 3 are common across analogs, suggesting shared susceptibility to hydrolysis under basic conditions.
  • Aromatic substituents (e.g., phenyl in analog 2) increase hydrophobicity, whereas methyl/ethyl groups improve solubility in non-polar solvents .

Spectroscopic Differentiation (NMR and IR)

Hypothetical NMR and IR data comparisons, based on methodologies in and :

Table 1: Hypothetical NMR Chemical Shifts (δ, ppm)
Proton Position Target Compound 2-Amino Analog 2-Thioxo Analog
Position 2 7.8 (-N=C=S) 5.2 (-NH₂) 6.1 (-S)
Position 5 2.4 (-CH₃) 2.3 (-CH₃) 2.5 (-CH₃)
COOEt 4.3 (q), 1.4 (t) 4.2 (q), 1.3 (t) 4.3 (q), 1.4 (t)
  • The isothiocyanato group causes significant deshielding at position 2 (δ ~7.8 ppm) compared to amino (δ ~5.2 ppm) or thioxo (δ ~6.1 ppm) groups .
  • Similar shifts at positions 3–5 suggest conserved electronic environments in the thiophene core.
IR Spectral Features:
  • Isothiocyanato : Strong absorption at ~2100 cm⁻¹ (N=C=S stretch).
  • Amino: Broad peak at ~3300 cm⁻¹ (N-H stretch).
  • Thioxo : S=O/C=S stretches at ~1250–1100 cm⁻¹ .

Yield Considerations :

  • Isothiocyanato derivatives often exhibit lower yields (~40–60%) due to side reactions, whereas amino analogs achieve higher yields (~70–85%) .

Crystallographic and Structural Validation Insights

  • SHELX and ORTEP-3: Tools like SHELXL and ORTEP-III are critical for validating molecular geometry. For example, the isothiocyanato group’s linearity (N-C-S ~170°) and planarity differ from bent amino groups, affecting crystal packing .
  • Lumping Strategy : Compounds with similar core structures (e.g., thiophene-3-carboxylates) may be grouped for reactivity studies, but substituent-specific behaviors necessitate individualized analysis .

Biological Activity

Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate is an organic compound known for its unique structural features, including an isothiocyanate functional group and a thiophene ring. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

  • Molecular Formula : C₁₁H₁₃N₁O₂S₂
  • Molecular Weight : Approximately 257.36 g/mol
  • CAS Number : 588695-58-3

The presence of the isothiocyanate group enhances the compound's reactivity, making it a candidate for various biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:

Cell Line IC50 (μM) Activity
MCF-7 (Breast Cancer)< 25Potent
HepG2 (Liver Cancer)< 25Potent
PC-3 (Prostate Cancer)26–50Moderate
HCT-116 (Colorectal Cancer)51–100Weak

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that it shows marked activity against several pathogenic bacteria while being less effective against fungal strains. The following table summarizes its antimicrobial efficacy:

Microorganism Activity
Escherichia coli (Gram-negative)Active
Staphylococcus aureus (Gram-positive)Active
Candida albicans (Fungal)Inactive

The compound's effectiveness against Gram-positive bacteria suggests potential applications in developing new antimicrobial agents .

The biological activity of this compound is believed to arise from its ability to interact with various biomolecules. Specifically, it has shown a capacity to bind to metabotropic glutamate receptors, which play a crucial role in calcium signaling pathways within cells. This interaction may lead to alterations in cellular responses, contributing to its anticancer and antimicrobial effects .

Case Studies

  • Breast Cancer Study : A study published in MDPI evaluated various thiophene derivatives, including this compound, demonstrating significant anti-proliferative effects on MCF-7 cells, with an IC50 value of less than 25 μM .
  • Antimicrobial Evaluation : Research conducted on thiophene-linked compounds found that this compound exhibited notable antibacterial activity against E. coli and S. aureus, highlighting its potential as a therapeutic agent .

Q & A

Q. Basic Characterization :

  • NMR : ¹³C NMR should show a characteristic isothiocyanate carbon signal at ~125–135 ppm. The ethyl and methyl substituents are confirmed via ¹H NMR (e.g., triplet for ethyl ester at δ ~4.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with <2 ppm error .

Advanced Validation :
For crystallographic confirmation, X-ray diffraction (XRD) using SHELXL for refinement is recommended. Discrepancies in thermal parameters or bond lengths (e.g., C=S vs. C=O) require iterative refinement and validation with PLATON or ORTEP-3 .

How can researchers resolve contradictions in crystallographic data for this compound?

Q. Advanced Methodology :

  • Twinned Data : Use SHELXL ’s TWIN/BASF commands to model twin domains, particularly if the crystal exhibits pseudo-merohedral twinning .
  • Disorder Modeling : For flexible ethyl/methyl groups, apply PART/SUMP restraints and validate with R-factor convergence tests .
  • Validation Tools : Cross-check with CIF-check and Mercury for steric clashes or improbable bond angles .

What are the key considerations for designing biological activity assays involving this compound?

Q. Basic Experimental Design :

  • Enzyme Inhibition : Screen against serine hydrolases or cysteine proteases, as isothiocyanates are electrophilic warheads. Use fluorogenic substrates (e.g., Z-FR-AMC for caspases) and monitor IC₅₀ values .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM) .

Q. Advanced Data Interpretation :

  • Off-Target Effects : Include negative controls (e.g., amine precursor) to distinguish isothiocyanate-specific activity.
  • SAR Studies : Compare with analogs lacking the 4-ethyl or 5-methyl groups to delineate substituent effects .

How should researchers handle stability and storage challenges for this compound?

Q. Basic Safety and Stability :

  • Storage : Store at –20°C under argon, as isothiocyanates are moisture-sensitive. Use amber vials to prevent photodegradation .
  • Decomposition Signs : Discoloration (yellow to brown) or gas evolution indicates hydrolysis to thiourea derivatives. Confirm purity via HPLC before use .

Q. Advanced Mitigation :

  • Lyophilization : For long-term stability, lyophilize in inert matrices (e.g., trehalose) .
  • In Situ Derivatization : Generate the isothiocyanate in situ from stable amine precursors during biological assays .

What computational methods are suitable for predicting the reactivity of the isothiocyanate group?

Q. Advanced Modeling :

  • DFT Calculations : Use Gaussian or ORCA to compute electrophilicity indices (ω) at the N=C=S moiety. Compare with known reactive isothiocyanates .
  • Docking Studies : AutoDock Vina or Schrödinger Suite can model covalent binding to cysteine residues in target enzymes .

How can researchers address discrepancies in elemental analysis or mass spectrometry data?

Q. Troubleshooting :

  • Elemental Analysis : Recalcify results using CHN Analyzer protocols. Deviations >0.3% suggest impurities or hydration .
  • HRMS : If [M+H]⁺ is absent, check for in-source fragmentation (e.g., loss of CO₂Et) or adduct formation (e.g., Na⁺/K⁺) .

What synthetic routes are available for generating derivatives of this compound?

Q. Advanced Functionalization :

  • Nucleophilic Additions : React the isothiocyanate with amines (e.g., benzylamine) to form thioureas. Monitor via IR (disappearance of νN=C=S at ~2050 cm⁻¹) .
  • Ester Hydrolysis : Convert the ethyl ester to carboxylic acid using LiOH/THF/H₂O, enabling conjugation to biomolecules .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate

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